3',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Overview
Description
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is a versatile chemical compound with the molecular formula C9H5BrCl2F2O2 and a molecular weight of 333.94 g/mol . This compound is known for its complex structure, which includes both halogen and methoxy functional groups, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the bromination of a precursor compound, such as 3’,5’-Dichloro-4’-(difluoromethoxy)acetophenone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst or under UV light to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenacyl derivatives.
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Scientific Research Applications
3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the labeling of biomolecules for tracking and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide exerts its effects involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in synthetic chemistry and biological labeling.
Comparison with Similar Compounds
- 3’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide
- 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide
Comparison: Compared to its analogs, 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is unique due to the specific positioning of its chloro and difluoromethoxy groups, which can influence its reactivity and the types of reactions it undergoes. This positional difference can result in variations in the compound’s physical and chemical properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)8(6(12)2-4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBXLDDPVBOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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